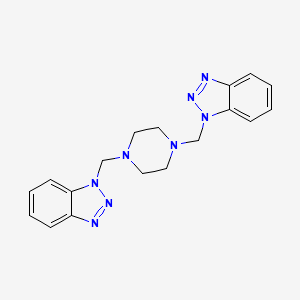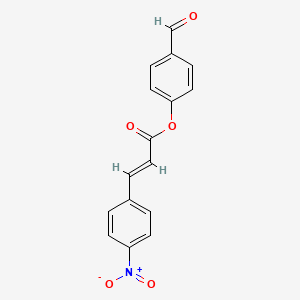![molecular formula C21H15BrN2O2 B11550027 (3Z)-6-bromo-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11550027.png)
(3Z)-6-bromo-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a phenoxyphenyl group attached to the indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6-bromo-5-methylindole-2,3-dione with 4-phenoxyaniline under acidic conditions to form the imine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
類似化合物との比較
Similar Compounds
(3E)-3-[(4-Methylphenyl)imino]-1,3-dihydro-2H-indol-2-one: A structurally similar compound with a methylphenyl group instead of a phenoxyphenyl group.
5-METHYL-3-((4-PHENOXYPHENYL)IMINO)-1,3-DIHYDRO-2H-INDOL-2-ONE: Another related compound with similar structural features.
Uniqueness
The uniqueness of (3E)-6-BROMO-5-METHYL-3-[(4-PHENOXYPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenoxyphenyl group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
特性
分子式 |
C21H15BrN2O2 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
6-bromo-5-methyl-3-(4-phenoxyphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-11-17-19(12-18(13)22)24-21(25)20(17)23-14-7-9-16(10-8-14)26-15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24,25) |
InChIキー |
SJCYSPVQVUTLRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B11549956.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11549970.png)

![bis[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl] terephthalate](/img/structure/B11549991.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11549994.png)
![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11549999.png)
![N-[(E)-furan-2-ylmethylidene]-2-methylaniline](/img/structure/B11550001.png)
![N-[(1Z)-3-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11550003.png)
![2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11550006.png)

![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)propanamide](/img/structure/B11550016.png)
![N-[(E)-anthracen-9-ylmethylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550023.png)
![N-(1-{N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11550025.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11550026.png)
